2-(5-((1,3-Dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-3-yl)acetamide
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Overview
Description
The compound “2-(5-((1,3-Dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-3-yl)acetamide” is a complex organic molecule. It contains an isoindoline ring, which is a type of heterocyclic compound. Isoindolines are found in many biologically active compounds and are of interest in medicinal chemistry .
Molecular Structure Analysis
Again, without specific data, I can only speculate about the molecular structure. The compound likely has a planar isoindoline ring system, with the oxadiazole and acetamide groups attached at different positions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the isoindoline ring, the oxadiazole ring, and the acetamide group. Each of these functional groups can participate in different types of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted, such as the compound likely being a solid at room temperature, based on its structural similarity to other known compounds .Scientific Research Applications
Anti-inflammatory Applications
The synthesis of derivatives related to "2-(5-((1,3-Dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-3-yl)acetamide" has been focused on developing new anti-inflammatory agents. Studies demonstrate the anti-inflammatory potential of these compounds through both in vitro and in vivo models, highlighting their efficacy in reducing inflammation with minimal ulcerogenic toxicity. Molecular docking studies further validate their binding affinity towards human serum albumin, indicating a potential mechanism of action (A. P. Nikalje, N. Hirani, & R. Nawle, 2015).
Anticonvulsant and Antidepressant Effects
Research into indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide has shown significant anticonvulsant activity in animal models, with some compounds emerging as effective against multiple seizure types. These findings are supported by in silico studies, including molecular docking, that establish molecular interactions with Na+ channels and GABAA receptors, offering a promising avenue for the development of new anticonvulsant medications (R. Nath et al., 2021).
Antimicrobial Activity
Compounds synthesized from "this compound" have been evaluated for their antimicrobial efficacy, showing promising activity against a range of bacterial and fungal strains. This research underscores the potential of these compounds in addressing the growing concern of antimicrobial resistance and the need for new antimicrobial agents (S. Gul et al., 2017).
Potential Anti-cancer Properties
Exploratory studies on the synthesis of novel derivatives highlight the potential anti-cancer properties of these compounds. Through computational and pharmacological evaluation, including toxicity assessment and tumor inhibition studies, certain derivatives have shown promising results against cancer cell lines, suggesting a potential role in cancer therapy (M. Faheem, 2018).
Mechanism of Action
Target of Action
It is known that compounds with an indole nucleus, such as this one, can bind with high affinity to multiple receptors . This suggests that the compound could have a broad range of targets, contributing to its potential biological activities.
Mode of Action
Compounds with an indole nucleus are known to interact with their targets through various mechanisms, potentially leading to a range of biological effects .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could affect a wide range of biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that the compound could have diverse molecular and cellular effects.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[5-[(1,3-dioxoisoindol-2-yl)methyl]-1,2,4-oxadiazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c14-9(18)5-10-15-11(21-16-10)6-17-12(19)7-3-1-2-4-8(7)13(17)20/h1-4H,5-6H2,(H2,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUUUAAFWRAYJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=NO3)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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